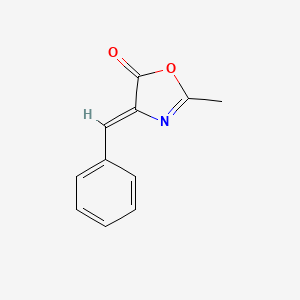

(Z)-4-Benzylidene-2-methyloxazol-5(4H)-one

Vue d'ensemble

Description

(Z)-4-Benzylidene-2-methyloxazol-5(4H)-one: is a heterocyclic compound that belongs to the oxazolone family This compound is characterized by its unique structure, which includes a benzylidene group attached to an oxazolone ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-4-Benzylidene-2-methyloxazol-5(4H)-one typically involves the condensation of benzaldehyde with 2-methyl-4-oxazolone. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: (Z)-4-Benzylidene-2-methyloxazol-5(4H)-one can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylidene group can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted oxazolones.

Applications De Recherche Scientifique

Chemistry:

Synthesis of Heterocycles: (Z)-4-Benzylidene-2-methyloxazol-5(4H)-one is used as a building block in the synthesis of various heterocyclic compounds, which are important in pharmaceuticals and agrochemicals.

Biology:

Enzyme Inhibition: This compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.

Medicine:

Antimicrobial Activity: Research has shown that derivatives of this compound exhibit antimicrobial properties, which could be useful in developing new antibiotics.

Industry:

Material Science: The compound is explored for its potential use in the development of new materials with unique properties, such as polymers and coatings.

Mécanisme D'action

The mechanism of action of (Z)-4-Benzylidene-2-methyloxazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylidene group can form covalent or non-covalent interactions with these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and the structure of the derivatives used.

Comparaison Avec Des Composés Similaires

Oxazol-5(4H)-one: A simpler structure without the benzylidene group.

4-Benzylidene-2-phenyl-2-oxazolin-5-one: A similar compound with a phenyl group instead of a methyl group.

Uniqueness:

Structural Features: The presence of the benzylidene group in (Z)-4-Benzylidene-2-methyloxazol-5(4H)-one provides unique reactivity and potential for diverse chemical modifications.

Applications: Its unique structure allows for specific interactions in biological systems, making it a valuable compound in drug discovery and material science.

Activité Biologique

(Z)-4-Benzylidene-2-methyloxazol-5(4H)-one, a member of the oxazolone family, is characterized by its unique structure featuring a benzylidene group attached to an oxazolone ring. This compound has garnered attention for its diverse biological activities, making it a promising candidate in pharmaceutical research and material science.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₉N₁O

- CAS Number : 38879-46-8

The compound's structure allows for specific interactions within biological systems, which is crucial for its potential applications in drug discovery and development.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimal inhibitory concentration (MIC) values indicate that the compound can inhibit bacterial growth effectively:

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

| Candida albicans | 16 |

This compound not only shows bacteriostatic effects but also bactericidal properties, making it a candidate for developing new antibiotics .

Enzyme Inhibition

This compound has been studied for its potential to inhibit specific enzymes. Notably, it has shown promise as an inhibitor of monoacylglycerol lipase (MAGL), which is involved in the degradation of endocannabinoids. The reversible inhibition mechanism of this compound may offer therapeutic advantages over irreversible inhibitors, reducing side effects associated with chronic inhibition .

Anticancer Activity

Recent studies have indicated that this compound possesses antiproliferative effects against cancer cell lines. For instance, it was found to significantly reduce cell viability in MCF-7 breast cancer cells at concentrations of 0.01 mg/mL to 1 mg/mL, indicating its potential as an anticancer agent .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The benzylidene group facilitates covalent or non-covalent interactions that can lead to the inhibition or activation of various biological pathways.

Case Studies and Research Findings

- Antimicrobial Study : A comprehensive study assessed the antimicrobial efficacy of this compound against clinical isolates. The results showed that the compound effectively reduced biofilm formation in Staphylococcus aureus and inhibited gene expression associated with biofilm development .

- Cancer Cell Line Testing : In vitro tests demonstrated that this compound could induce apoptosis in cancer cells, suggesting a potential role in cancer therapy. The study utilized the MTT assay to measure cell viability post-treatment with varying concentrations of the compound .

- Enzyme Inhibition Research : Investigations into its role as a MAGL inhibitor revealed that this compound could selectively inhibit MAGL without affecting other serine hydrolases, highlighting its specificity and potential therapeutic applications in managing pain and inflammation through modulation of endocannabinoid levels .

Propriétés

IUPAC Name |

(4Z)-4-benzylidene-2-methyl-1,3-oxazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-8-12-10(11(13)14-8)7-9-5-3-2-4-6-9/h2-7H,1H3/b10-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWQBTJRPSDVWIR-YFHOEESVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC2=CC=CC=C2)C(=O)O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=N/C(=C\C2=CC=CC=C2)/C(=O)O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881-90-3 | |

| Record name | 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000881903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-methyl-4-(phenylmethylene)oxazol-5(4H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.747 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Aggregation-Induced Emission (AIE) and how does it relate to (Z)-4-Benzylidene-2-methyloxazol-5(4H)-one derivatives?

A1: Aggregation-Induced Emission (AIE) describes a phenomenon where certain molecules exhibit enhanced fluorescence emission upon aggregation. This contrasts with the common observation of fluorescence quenching in the aggregated state. [, ] Certain this compound derivatives, particularly those incorporating tetraphenylethene (TPE) moieties like TPE-BMO and DM-TPE-BMO, demonstrate AIE characteristics. [] This property makes these compounds promising candidates for applications like color converters in visible light communication and potential use in light-emitting electronic devices. []

Q2: How does solvent polarity influence the optical properties of this compound based compounds?

A3: Studies on triphenylamine (TPA) conjugated this compound (TPA-BMO) reveal a strong dependence of its fluorescence emission on solvent polarity. [] As solvent polarity increases, a significant red-shift exceeding 160 nm is observed in the fluorescence emission spectrum. [] This solvatochromic effect provides insights into the excited state properties of the molecule and its interactions with surrounding solvent molecules.

Q3: What computational chemistry approaches have been used to study this compound derivatives?

A4: Researchers have employed various computational methods to investigate the photophysical behavior of these compounds. Density Functional Theory (DFT) calculations have been instrumental in understanding their electronic structure and predicting their absorption and emission properties. [, ] Molecular Dynamics (MD) simulations have provided insights into the dynamic behavior of these molecules in different environments, including solutions, aggregates, and polymer matrices. [] Additionally, hybrid approaches like ONIOM QM/QM' and in situ chemical polymerization methodologies have enabled a more realistic representation of the molecule's interactions within complex environments. []

Q4: What are the potential applications of this compound derivatives beyond optoelectronic devices?

A5: While the AIE properties make them promising for optoelectronic applications, their potential extends further. The environmentally friendly synthesis of this compound derivatives in ionic liquids like [BMIM]BF4 [] opens doors for their use in various fields. For example, their fluorescence properties could be explored for biological imaging or sensing applications. Additionally, modifications to the core structure and exploration of different substituents might unveil other interesting properties suitable for diverse applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.